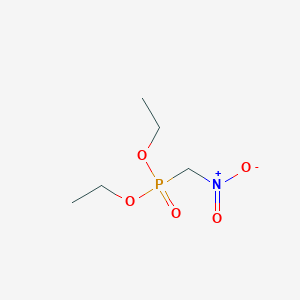
Dimethyl quinoxaline-2,3-dicarboxylate
Vue d'ensemble
Description
Dimethyl quinoxaline-2,3-dicarboxylate is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound is part of the quinoxaline family, known for its significant biological and pharmacological activities. Quinoxaline derivatives have been extensively studied due to their diverse therapeutic applications, including antifungal, antibacterial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl quinoxaline-2,3-dicarboxylate can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with dimethyl oxalate under reflux conditions. This reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or sulfuric acid .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. For example, the use of phosphate-based heterogeneous catalysts, such as mono-ammonium phosphate or di-ammonium phosphate, has been explored to enhance reaction efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl quinoxaline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into quinoxaline-2,3-dimethanol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Quinoxaline-2,3-dicarboxylic acid.
Reduction: Quinoxaline-2,3-dimethanol.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Dimethyl quinoxaline-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound’s derivatives exhibit significant biological activities, making them valuable in the study of antimicrobial and anticancer agents.
Medicine: Quinoxaline derivatives are explored for their potential therapeutic applications, including treatments for infectious diseases and cancer.
Industry: The compound is used in the development of dyes, fluorescent materials, and optoelectronic devices
Mécanisme D'action
The mechanism of action of dimethyl quinoxaline-2,3-dicarboxylate and its derivatives involves interactions with various molecular targets. These compounds can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. For example, some quinoxaline derivatives act as kinase inhibitors, blocking the activity of specific kinases involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: A related compound with a fused benzene and pyridazine ring structure.
Uniqueness
Dimethyl quinoxaline-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising results in various therapeutic applications, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
dimethyl quinoxaline-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-17-11(15)9-10(12(16)18-2)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGMTJLKKFWUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2N=C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305203 | |
| Record name | dimethyl quinoxaline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54107-99-2 | |
| Record name | NSC169715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl quinoxaline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dichloro-N-[2-methyl-1-[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]propyl]benzamide](/img/new.no-structure.jpg)












